Cas no 2228137-88-8 (1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine)

1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine is a synthetic organic compound featuring a unique cyclic structure and halogenated aromatic substituents. This compound offers enhanced stability and reactivity, making it suitable for various chemical transformations. Its cyclic backbone provides structural rigidity, while the halogenated groups contribute to improved solubility and selectivity in organic synthesis.
1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine structure
2228137-88-8 structure
商品名:1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine
CAS番号:2228137-88-8
MF:C11H13ClFN
メガワット:213.679025411606
CID:6423167
PubChem ID:165652772

1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine
    • EN300-1979531
    • 2228137-88-8
    • 1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
    • インチ: 1S/C11H13ClFN/c1-14-11(4-5-11)7-8-2-3-10(13)9(12)6-8/h2-3,6,14H,4-5,7H2,1H3
    • InChIKey: VCUBTLQUYGCTIT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)CC1(CC1)NC)F

計算された属性

  • せいみつぶんしりょう: 213.0720553g/mol
  • どういたいしつりょう: 213.0720553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 12Ų

1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1979531-0.25g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
0.25g
$1012.0 2023-09-16
Enamine
EN300-1979531-2.5g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
2.5g
$2155.0 2023-09-16
Enamine
EN300-1979531-1.0g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
1g
$1100.0 2023-06-02
Enamine
EN300-1979531-10g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
10g
$4729.0 2023-09-16
Enamine
EN300-1979531-0.5g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
0.5g
$1056.0 2023-09-16
Enamine
EN300-1979531-1g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
1g
$1100.0 2023-09-16
Enamine
EN300-1979531-5.0g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
5g
$3189.0 2023-06-02
Enamine
EN300-1979531-0.05g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
0.05g
$924.0 2023-09-16
Enamine
EN300-1979531-0.1g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
0.1g
$968.0 2023-09-16
Enamine
EN300-1979531-5g
1-[(3-chloro-4-fluorophenyl)methyl]-N-methylcyclopropan-1-amine
2228137-88-8
5g
$3189.0 2023-09-16

1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine 関連文献

1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228137-88-8 and Product Name: 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine

The compound with the CAS number 2228137-88-8 and the product name 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-chloro-4-fluorophenyl moiety and a N-methylcyclopropan-1-amine side chain, make it a promising candidate for further investigation in drug discovery and development.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The cyclopropane ring in 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine is a key structural element that contributes to its unique chemical properties. Cyclopropane derivatives are known for their ability to enhance binding affinity and selectivity, which are critical factors in the development of effective pharmaceuticals. The incorporation of a fluorine atom at the 4-position of the phenyl ring further modulates the electronic properties of the molecule, potentially improving its metabolic stability and bioavailability.

The 3-chloro substituent on the phenyl ring adds another layer of complexity to the compound's interactions with biological targets. Chloro groups are frequently employed in medicinal chemistry due to their ability to influence both lipophilicity and electronic distribution. This modification can enhance the compound's ability to cross cell membranes, a crucial step for many drugs to reach their site of action. Additionally, the N-methylcyclopropan-1-amine moiety contributes to the compound's overall solubility and pharmacokinetic profile, making it more suitable for oral administration.

In the context of current pharmaceutical research, compounds like 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine are being explored for their potential in treating various diseases. The structural motifs present in this molecule suggest applications in areas such as oncology, neurology, and anti-inflammatory therapies. For instance, the cyclopropane ring has been shown to interact with certain enzymes and receptors in ways that could lead to novel mechanisms of action. The combination of a fluorinated phenyl ring and an amine side chain provides a versatile scaffold for further derivatization, allowing chemists to fine-tune the properties of the compound for specific therapeutic needs.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have been instrumental in predicting how 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine interacts with biological targets at the molecular level. These simulations have helped researchers identify key binding sites and optimize the compound's structure for improved efficacy. By leveraging cutting-edge computational tools, scientists can accelerate the drug discovery process and bring compounds like this one closer to clinical evaluation.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. The preparation typically begins with functionalizing a cyclopropane precursor, followed by introducing the 3-chloro-4-fluorophenyl group through cross-coupling reactions or other palladium-catalyzed transformations. The final step involves incorporating the N-methylcyclopropan-1-amine moiety, which requires careful control of reaction conditions to ensure high yield and purity. These synthetic strategies highlight the challenges and opportunities in developing complex molecules for pharmaceutical use.

Evaluation of this compound's pharmacological properties is ongoing, with researchers focusing on its interaction with various biological pathways. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors implicated in disease processes. However, further investigation is needed to fully elucidate its mechanism of action and potential side effects. In vitro assays are being conducted to assess its efficacy and selectivity, while animal models will provide insights into its pharmacokinetic behavior.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter a molecule's pharmacological profile by affecting its metabolic stability, binding affinity, and distribution within biological systems. In 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine, the fluorine atom at position 4 enhances these properties, making it an attractive candidate for drug development. Recent publications have demonstrated similar benefits when fluorinated aromatic rings are incorporated into therapeutic agents, underscoring their importance in modern drug design.

As our understanding of disease mechanisms evolves, so does our approach to drug discovery. Compounds like 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine embody this progress by combining innovative chemical design with rigorous biological evaluation. The integration of interdisciplinary approaches—combining organic synthesis, computational modeling, and pharmacological testing—has been key to advancing our capabilities in creating effective treatments for complex diseases.

In conclusion, 1-(3-chloro-4-fluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2228137-88-8) represents a significant contribution to pharmaceutical chemistry. Its unique structural features offer potential therapeutic benefits across multiple disease areas, while ongoing research continues to uncover new possibilities for its application. As scientists continue to explore its properties and develop new synthetic methodologies, this compound stands as a testament to the power of innovation in addressing unmet medical needs.

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